Tristearin

Übersicht

Beschreibung

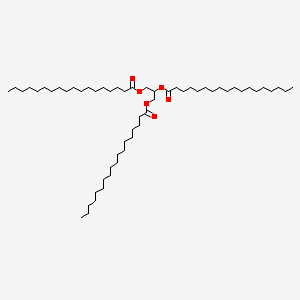

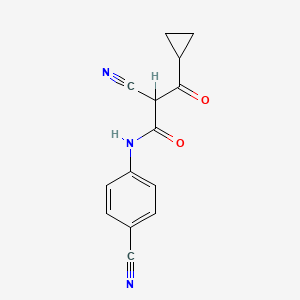

Tristearin, also known as stearin or glyceryl tristearate, is an odorless, white powder . It is a triglyceride derived from three units of stearic acid . Tristearin is found in most animal and vegetable fats, especially hard ones like cocoa butter and tallow .

Synthesis Analysis

Tristearin is a triglyceride found in fats that consists of three stearic acid moieties . The structural analysis of tristearin has been reported using the HE-CID capabilities of the SpiralTOF-TOF .Molecular Structure Analysis

The molecular formula of Tristearin is C57H110O6 and its molecular weight is 891.50 . The structural analysis of tristearin has been reported using the HE-CID capabilities of the SpiralTOF-TOF .Chemical Reactions Analysis

Tristearin undergoes transesterification reactions . For example, the transesterification reaction of tristearin (TS) and glycerol monostearate (GMS) over surface basified PAN fibrous solid catalyst has been studied .Physical And Chemical Properties Analysis

Tristearin is an odorless, white powder . It is insoluble in water but soluble in alcohol, chloroform, and carbon disulfide . The physical and chemical properties of tristearin, such as melting behavior, crystallization processes, and phase transitions, are related to solid–liquid equilibrium .Wissenschaftliche Forschungsanwendungen

1. Application in Pharmaceutics

- Summary of the Application: Tristearin is used in the production of lipid-based formulations. The polymorphic behavior of lipids, including tristearin, is a key element for achieving the quality and preventing stability issues in these formulations .

- Methods of Application: Techniques such as DSC, X-ray diffraction analysis, Hot-stage polarized light microscopy, and SEM are used to study the impact of different oral-approved liquid lipids on the polymorphism, phase transitions, and structure of solid lipid-based formulations .

- Results or Outcomes: The addition of liquid lipids can significantly modify the crystal structure of tristearin-based formulations at different length scales. This has a strong influence on the release behavior of a model hydrophilic drug .

2. Application in Food Biophysics

- Summary of the Application: Tristearin is used in the study of the structure and rheological behavior of blends of fully hydrogenated canola oil with high oleic acid sunflower oil .

- Methods of Application: The effects of chemical and enzymatic interesterification on the structure and rheological behavior of these blends are studied. Relationships between chemical composition, crystallization temperature, solid fat content of the blends, and their rheological properties are investigated .

- Results or Outcomes: The storage modulus and yield force increase with the concentration of fully hydrogenated canola oil in the blends and are affected strongly by interesterification .

3. Application in Biodiesel Production

- Summary of the Application: Tristearin is used in the conversion of triglycerides and monoglycerides to biodiesel .

- Methods of Application: The study involves the use of novel protonated and then basified crosslinked modified polyacrylonitrile ion exchange fibers in the form of a mesh .

- Results or Outcomes: The study demonstrates the first effective conversion of the triglyceride, tristearin, and the monoglyceride, glycerol monostearate, to biodiesel .

4. Application in Drug Delivery Systems

- Summary of the Application: Tristearin is used in the preparation of drug-loaded superparamagnetic iron oxide nanoparticles using coaxial electrospray processing .

- Methods of Application: The study involves encapsulating genistein (an isoflavonoid and model drug), superparamagnetic iron oxide nanoparticles (SPIONs, 10−15 nm), and a fluorophore (BODIPY) into a layered (triglyceride tristearin shell) particulate system .

- Results or Outcomes: The study demonstrates the first effective encapsulation of SPIONs together with sensitive drugs for the development of multimodal particles that have potential application for combined imaging and therapy .

5. Application in Agricultural Adjuvant Systems

- Summary of the Application: Tristearin is used as a model cuticle for high-throughput screening of agricultural adjuvant systems .

- Methods of Application: The interaction of adjuvant products and their components with the extracted cuticle wax and tristearin is determined using differential scanning calorimetry and small angle X-ray scattering approaches .

- Results or Outcomes: The study proposes the use of tristearin as a model cuticle due to its potential advantages. It is a naturally occurring triglyceride and is readily available in high purity .

6. Application in Food Science

- Summary of the Application: Tristearin is used in the study of the phase behavior of model ternary triacylglycerol blends .

- Methods of Application: The study involves investigating the thermal transitions of model natural fats .

- Results or Outcomes: The study provides insights into the phase behavior of model ternary triacylglycerol blends, which can be useful in food science .

4. Application in Drug Delivery Systems

- Summary of the Application: Tristearin is used in the preparation of drug-loaded superparamagnetic iron oxide nanoparticles using coaxial electrospray processing .

- Methods of Application: The study involves encapsulating genistein (an isoflavonoid and model drug), superparamagnetic iron oxide nanoparticles (SPIONs, 10−15 nm), and a fluorophore (BODIPY) into a layered (triglyceride tristearin shell) particulate system .

- Results or Outcomes: The study demonstrates the first effective encapsulation of SPIONs together with sensitive drugs for the development of multimodal particles that have potential application for combined imaging and therapy .

5. Application in Agricultural Adjuvant Systems

- Summary of the Application: Tristearin is used as a model cuticle for high-throughput screening of agricultural adjuvant systems .

- Methods of Application: The interaction of adjuvant products and their components with the extracted cuticle wax and tristearin is determined using differential scanning calorimetry and small angle X-ray scattering approaches .

- Results or Outcomes: The interaction of the additive with tristearin caused a concentration-dependent change in the crystallite level, and correlated between the extracted wax and tristearin .

6. Application in Food Science

- Summary of the Application: Tristearin is used in the study of the phase behavior of model ternary triacylglycerol blends .

- Methods of Application: The study involves investigating the thermal transitions of model natural fats .

- Results or Outcomes: The study provides insights into the phase behavior of model ternary triacylglycerol blends, which can be useful in food science .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-di(octadecanoyloxy)propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047503 | |

| Record name | Glyceryl tristearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

891.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tristearin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(18:0/18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8559 at 90 °C/4 °C | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.4X10-17 mm Hg at 25 °C /Estimated/ | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Tristearin | |

Color/Form |

White powder, Colorless crystals or powder | |

CAS RN |

555-43-1, 68334-00-9 | |

| Record name | Tristearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tristearin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl tristearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tristearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cottonseed oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6OCJ2551R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA) | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.0^{3,15}.0^{4,12}.0^{7,11}.0^{19,27}.0^{21,26}]octacosa-1(28),17,19,21,23,25-hexaen-8-ol](/img/structure/B1683591.png)

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)

![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)